4-Bromo-2-{[(2-chloro-5-fluorophenyl)amino]methyl}phenol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-{[(2-chloro-5-fluorophenyl)amino]methyl}phenol typically involves the reaction of 4-bromo-2-hydroxybenzaldehyde with 2-chloro-5-fluoroaniline in the presence of a suitable catalyst . The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents involved .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-{[(2-chloro-5-fluorophenyl)amino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the bromine and chlorine positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amines and alcohols.
Substitution: Formation of various substituted phenols and anilines.
Scientific Research Applications
4-Bromo-2-{[(2-chloro-5-fluorophenyl)amino]methyl}phenol is used extensively in scientific research, particularly in the following areas:
Chemistry: As a reagent in organic synthesis and catalysis studies.
Biology: In the study of enzyme interactions and protein modifications.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for 4-Bromo-2-{[(2-chloro-5-fluorophenyl)amino]methyl}phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-chlorophenol: Similar in structure but lacks the amino and fluorophenyl groups.
2-Chloro-5-fluoroaniline: Shares the chloro and fluoro substituents but lacks the bromophenol moiety.
Uniqueness
4-Bromo-2-{[(2-chloro-5-fluorophenyl)amino]methyl}phenol is unique due to its combination of bromine, chlorine, and fluorine substituents, which confer distinct chemical properties and reactivity. This makes it particularly valuable in research applications where specific interactions and modifications are required .
Properties
IUPAC Name |
4-bromo-2-[(2-chloro-5-fluoroanilino)methyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClFNO/c14-9-1-4-13(18)8(5-9)7-17-12-6-10(16)2-3-11(12)15/h1-6,17-18H,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLPINVJCAQOVJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)NCC2=C(C=CC(=C2)Br)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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